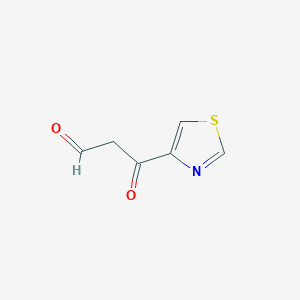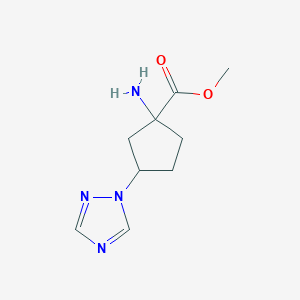
Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate is a compound that features a cyclopentane ring substituted with an amino group, a triazole ring, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol.
Cyclopentane Ring Formation: The cyclopentane ring can be introduced through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The triazole and cyclopentane intermediates are then coupled under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, including antifungal agents, anticancer agents, and enzyme inhibitors.
Agrochemicals: It serves as a precursor for the synthesis of herbicides, fungicides, and insecticides.
Material Science: The compound can be used in the development of new functional materials such as polymers and metal-organic frameworks.
Mécanisme D'action
The mechanism of action of Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: This compound is structurally similar and can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid.
1H-1,2,4-Triazol-3-amine:
Uniqueness
Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate is unique due to its combination of a cyclopentane ring with a triazole ring and an amino group. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H14N4O2 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
methyl 1-amino-3-(1,2,4-triazol-1-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H14N4O2/c1-15-8(14)9(10)3-2-7(4-9)13-6-11-5-12-13/h5-7H,2-4,10H2,1H3 |
Clé InChI |
FGVBFQMSFBFGGW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCC(C1)N2C=NC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


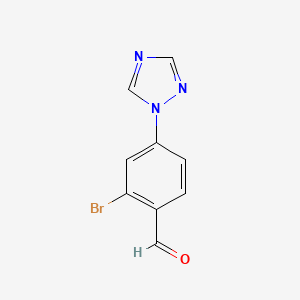
![2-[(But-3-yn-2-yl)amino]benzoic acid](/img/structure/B13066724.png)
![1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13066729.png)
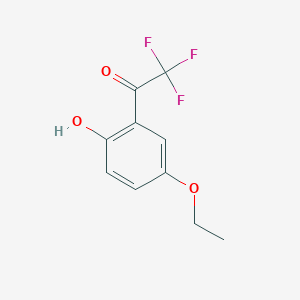
![(5R,6R,7R)-1,2,10,11,12-Pentamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene-3,5-diol](/img/structure/B13066747.png)

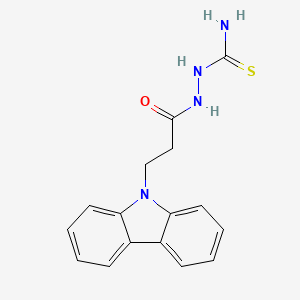


![(4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol](/img/structure/B13066787.png)

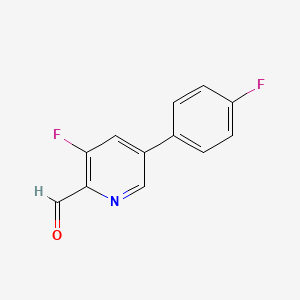
amine](/img/structure/B13066795.png)
